
4-(Trifluoromethylthio)phenol
Overview
Description
4-(Trifluoromethylthio)phenol is an organic compound with the molecular formula C7H5F3OS . It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a phenol ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)phenol typically involves the electrophilic trifluoromethylthiolation of phenols. One common method includes the reaction of phenol with N-trifluoromethylsulfanyl aniline (PhNHSCF3) in the presence of boron trifluoride etherate (BF3·Et2O) or triflic acid as a promoter . The reaction is highly selective, yielding para-substituted products when the phenol is unsubstituted in both ortho and para positions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethylthio)phenol undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and nitric acid (HNO3) to form bromo-, iodo-, and nitro-substituted products.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling with phenylboronic acid to form benzyl-substituted products.
Common Reagents and Conditions:
NBS and NIS: Used for halogenation reactions.
HNO3 and HNO3/H2SO4: Used for nitration reactions.
BF3·Et2O and Triflic Acid: Used as promoters in electrophilic trifluoromethylthiolation.
Major Products Formed:
Bromo-, Iodo-, and Nitro-Substituted Products: Formed through substitution reactions.
Benzyl-Substituted Products: Formed through coupling reactions.
Scientific Research Applications
4-(Trifluoromethylthio)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)phenol involves its interaction with various molecular targets and pathways. The trifluoromethylthio group (-SCF3) is known to modulate the compound’s properties, enhancing its stability and biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethylthio)benzaldehyde
- 4-(Trifluoromethylthio)benzoic acid
Comparison: 4-(Trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted phenols. This group enhances the compound’s reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPTWHVKSATQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396803 | |
| Record name | 4-(Trifluoromethylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-84-7 | |
| Record name | 4-(Trifluoromethylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethylsulfanyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for obtaining 4-(trifluoromethylthio)phenol?
A1: Two distinct synthetic routes to this compound are described in the provided literature:
- Direct electrophilic trifluoromethylthiolation of phenol: This method utilizes N-trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a Lewis acid catalyst like BF3·Et2O or triflic acid. This approach provides a direct route to the desired product with high para-selectivity. []
- Multi-step synthesis from 4-nitrothiophenol: This pathway involves a series of reactions including methylation, chlorination, fluorination, reduction, diazotization, hydrolysis, isocyanation, condensation, and cyclization. While this route is longer, it was employed in the synthesis of Toltrazuril, highlighting the versatility of this compound as a synthetic building block. []
Q2: What is the reactivity of this compound, and how can it be further functionalized?
A2: this compound exhibits reactivity typical of phenols and can undergo various transformations. The research demonstrates its reactivity with electrophiles:
- Halogenation: Reactions with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield the corresponding bromo- and iodo- derivatives at the ortho position relative to the hydroxyl group. []
- Nitration: Treatment with nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (HNO3/H2SO4) results in the formation of nitro- substituted products. []
- Alkylation: Reaction with 4-bromobenzyl bromide leads to the formation of a benzyl substituted derivative, which can further participate in Suzuki-Miyaura coupling with phenylboronic acid. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





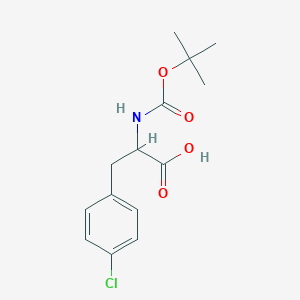
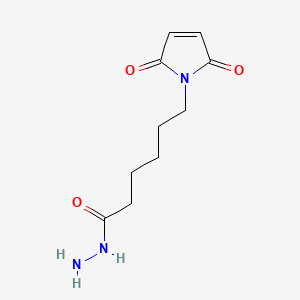
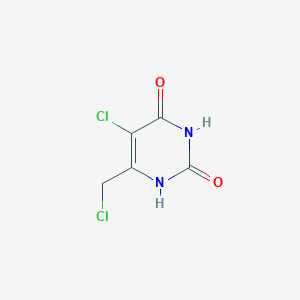

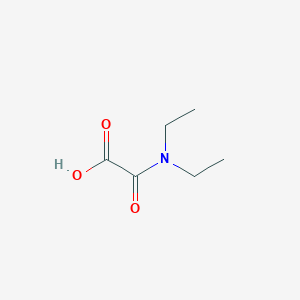
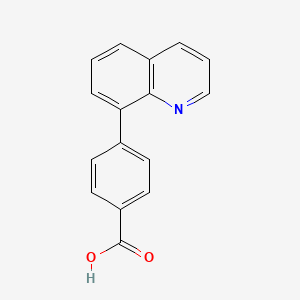
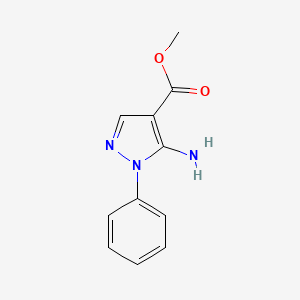

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)


